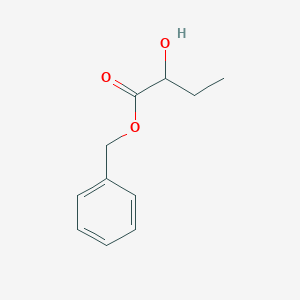

Benzyl 2-hydroxybutanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOPVOTYQCSGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552345 | |

| Record name | Benzyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130516-25-5 | |

| Record name | Benzyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 2 Hydroxybutanoate and Its Analogs

Chemo-Catalytic and Stoichiometric Synthetic Routes

Direct Oxygenation of α,β-Unsaturated Carboxylic Acid Esters to α-Hydroxy Esters

A novel and efficient method for the direct synthesis of α-hydroxycarboxylic acid esters involves the oxygenation of α,β-unsaturated carboxylic acid esters. oup.com This approach utilizes molecular oxygen in the presence of a silane (B1218182) and a metal catalyst, offering a direct route to the desired products under mild conditions. oup.comoup.com

The oxygenation of benzyl (B1604629) crotonate, an α,β-unsaturated ester, to yield Benzyl 2-hydroxybutanoate (B1229357) can be effectively catalyzed by a bis(dipivaloylmethanato)manganese(II) (Mn(dpm)₂) complex. oup.comoup.com This reaction proceeds smoothly with molecular oxygen and phenylsilane (B129415) under mild conditions, resulting in a high yield of the corresponding α-hydroxy ester. oup.comoup.com The catalytic activity of the manganese(II) complex is crucial for the success of this transformation. While Mn(dpm)₂ proves to be a highly effective catalyst, other manganese(II) complexes, such as manganese(II) acetylacetonate (B107027) (Mn(acac)₂), have also demonstrated moderate catalytic activity. oup.com

Table 1: Effect of Manganese(II) Complex Ligands on the Synthesis of Benzyl 2-hydroxybutanoate

| Entry | Mn(II) Complex Catalyst | Yield (%) |

| 1 | Mn(dpm)₂ | 85 |

| 2 | Mn(acac)₂ | 40 |

| 3 | MnCl₂ | <5 |

| 4 | Mn(OAc)₂ | <5 |

Reaction Conditions: Benzyl crotonate (1 mmol), Mn(II) complex (0.05 mmol), phenylsilane (2 mmol), and molecular oxygen, in 2-propanol at 0°C for 3 hours.

The influence of substituents on the olefin portion of the α,β-unsaturated ester plays a significant role in the regioselectivity of the oxygenation reaction. oup.comoup.com The reaction demonstrates high regioselectivity, favoring the formation of the α-hydroxy ester over other potential isomers. oup.com This catalytic system has been successfully applied to a variety of aliphatic α,β-unsaturated carboxylic acid esters, consistently producing the corresponding α-hydroxycarboxylic acid esters in high yields. oup.com The versatility of this method highlights its broad substrate scope and potential for synthesizing a diverse range of α-hydroxy esters.

Table 2: Substrate Scope for the Direct Oxygenation of Various α,β-Unsaturated Esters

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzyl crotonate | This compound | 85 |

| 2 | Ethyl crotonate | Ethyl 2-hydroxybutanoate | 82 |

| 3 | Benzyl cinnamate | Benzyl 2-hydroxy-3-phenylpropanoate | 78 |

| 4 | Ethyl 3,3-dimethylacrylate | Ethyl 2-hydroxy-3,3-dimethylbutanoate | 75 |

Reaction Conditions: Substrate (1 mmol), Mn(dpm)₂ (0.05 mmol), phenylsilane (2 mmol), and molecular oxygen, in 2-propanol at 0°C for 3-5 hours.

The efficiency of the manganese-catalyzed oxygenation is markedly influenced by both the ligand design of the catalyst and the solvent system employed. As indicated in Table 1, the choice of ligand coordinated to the manganese(II) center is critical, with dipivaloylmethanato affording significantly higher yields than acetylacetonate or simple inorganic salts. oup.com

Furthermore, a remarkable solvent effect has been observed. oup.com The reaction proceeds with high efficiency in primary or secondary alcohols, such as 2-propanol. oup.com In contrast, the use of tertiary alcohols like t-butyl alcohol or non-alcoholic solvents such as tetrahydrofuran (B95107) (THF) results in a significant decrease in reaction rate and yield. oup.com

Table 3: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Yield (%) |

| 1 | 2-Propanol | 85 |

| 2 | Ethanol (B145695) | 80 |

| 3 | Methanol (B129727) | 75 |

| 4 | t-Butyl alcohol | 15 |

| 5 | Tetrahydrofuran (THF) | 10 |

Reaction Conditions: Benzyl crotonate (1 mmol), Mn(dpm)₂ (0.05 mmol), phenylsilane (2 mmol), and molecular oxygen, at 0°C for 3 hours.

Investigation of Regioselectivity and Substrate Scope in Catalytic Systems

Strategies Involving Esterification and Reduction

An alternative and more traditional synthetic route to this compound is the direct esterification of 2-hydroxybutanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and often requires reflux conditions to drive the reaction to completion. This method is a fundamental transformation in organic synthesis for the formation of esters from a carboxylic acid and an alcohol.

Asymmetric Reduction of α-Keto Esters Precursors

The asymmetric reduction of α-keto esters represents a direct and efficient route to enantiomerically enriched α-hydroxy esters. This transformation is often accomplished using biocatalysts or chiral chemical reagents.

Microbial whole-cell-mediated reductions have proven effective. For instance, Candida parapsilosis ATCC 7330 has been utilized for the biocatalytic reduction of various alkyl 2-oxopropanoates, yielding optically enriched (S)-alkyl 2-hydroxypropanoates with good enantiomeric excess (up to 91%) and isolated yields (up to 68%). abap.co.in This method has been successfully applied to the synthesis of (S)-ethyl 3-bromo-2-hydroxypropanoate. abap.co.in Similarly, various marine microalgae and actinomycetes strains have been employed to reduce α-keto esters, achieving high conversions and enantiomeric excesses (up to 99%) within 20-48 hours. abap.co.in

Chemical methods also offer high stereoselectivity. Brown and co-workers reported the catalytic hydrogenation of different carbonyl functionalities using the chiral trialkylborane, B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane, which converted various alkyl 2-oxopropanoates to their corresponding (S)-enantiomers with appreciable enantiomeric excess (72-79%). abap.co.in Furthermore, Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) has been used for the dynamic kinetic resolution of β-substituted-α-keto esters, providing enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.org

| Catalyst/Reagent | Substrate | Product | Enantiomeric/Diastereomeric Excess | Yield | Reference |

| Candida parapsilosis ATCC 7330 | Alkyl 2-oxopropanoates | (S)-Alkyl 2-hydroxypropanoates | ≤91% ee | ≤68% | abap.co.in |

| Marine Microalgae/Actinomycetes | α-Keto esters | (S)-Alcohols | up to 99% ee | - | abap.co.in |

| B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane | Alkyl 2-oxopropanoates | (S)-Alkyl 2-hydroxypropanoates | 72-79% ee | - | abap.co.in |

| Ru(II)-catalyst | β-Substituted-α-keto esters | anti-α-Hydroxy-β-amino acid derivatives | High de and ee | - | organic-chemistry.org |

Selective Reduction of Related β-Keto Esters to β-Hydroxy Esters

The selective reduction of β-keto esters is a well-established method for synthesizing chiral β-hydroxy esters. A variety of catalysts, including both chemical and biological systems, have been developed for this purpose.

A notable advancement is the development of a pH-independent asymmetric transfer hydrogenation of β-keto esters in water. organic-chemistry.org This method utilizes formic acid/sodium formate (B1220265) and an iridium(III) catalyst, operating efficiently in open air to produce β-hydroxy esters in excellent yields and selectivities. organic-chemistry.org The catalysts, derived from iridium(III) trihydrate and monosulfonylated diamines, are both air- and moisture-stable. organic-chemistry.org

Biocatalytic approaches are also prevalent. Bakers' yeast (Saccharomyces cerevisiae) is widely used for the reduction of β-keto esters, yielding chiral β-hydroxy esters with moderate to high enantiomeric excess. researchgate.net Six different yeast species have been studied for the stereoselective reduction of ethyl 4-chloroacetoacetate, with five of them producing ethyl (S)-4-chloro-3-hydroxybutanoate with high optical purity (92–99%). tandfonline.com Furthermore, a novel thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 has been characterized for its ability to reduce β-ketoesters. rsc.org The enantioselective reduction of benzyl acetoacetate (B1235776) to benzyl (S)-3-hydroxybutanoate has been achieved with high enantiomeric excess (97%) and conversion (85%) using the yeast Hansenula sp.. scielo.br

The selective reduction of benzyl acetoacetate using sodium borohydride (B1222165) yields the corresponding hydroxy ester. ajol.info This reaction can be part of a one-pot process that also allows for transesterification. thieme-connect.com

| Catalyst System | Substrate | Product | Key Features/Results | Reference |

| Iridium(III) catalyst with formic acid/sodium formate | β-Keto esters | β-Hydroxy esters | pH-independent, aqueous conditions, excellent yields and selectivities | organic-chemistry.org |

| Bakers' yeast (Saccharomyces cerevisiae) | β-Keto esters | Chiral β-hydroxy esters | Moderate to high enantiomeric excess | researchgate.net |

| Various yeast species | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 92–99% optical purity | tandfonline.com |

| Thermus thermophilus HB27 dehydrogenase | β-Ketoesters | (S)-β-Hydroxyesters | Thermophilic enzyme | rsc.org |

| Hansenula sp. | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 97% ee, 85% conversion | scielo.br |

| Sodium borohydride | Benzyl acetoacetate | Benzyl 3-hydroxybutanoate | Selective reduction | ajol.info |

Stereocontrolled Ring-Opening Reactions

The ring-opening of epoxides is a powerful strategy for the synthesis of 1,2-difunctionalized compounds, including hydroxy esters. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Regioselective Thiolysis of Epoxybutanoates for Hydroxy Ester Formation

The reaction of epoxides with thiols, known as thiolysis, can be a highly regioselective process, leading to the formation of β-hydroxy thioethers. The ring-opening of 2,3-epoxybutanoic acid derivatives can be stereospecific. acs.org The regioselectivity of the ring-opening of epoxides with sulfur nucleophiles can be controlled by catalysts, often yielding β-hydroxy sulfides with high regioselectivity. beilstein-journals.org For example, the reaction of 2,3-epoxypropanoates with various thiols can proceed in an SN2 fashion to afford 2-substituted 3-hydroxyesters. beilstein-journals.org

Stereospecific Ring Opening of Epoxypropanoates

The stereospecific ring-opening of epoxypropanoates with various nucleophiles is a versatile method for preparing α-substituted-β-hydroxy esters. beilstein-journals.org The reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the attacked carbon atom. beilstein-journals.orgpressbooks.pub This approach allows for the introduction of a wide range of functional groups at the α-position with controlled stereochemistry.

For instance, the reaction of (E)-3-Rf-2,3-epoxypropanoates with amines and thiols has been shown to occur with high stereoselectivity, yielding 2-amino-3-hydroxypropanoates and 2-thio-3-hydroxypropanoates, respectively, with anti stereochemistry. beilstein-journals.org The choice of nucleophile and reaction conditions is crucial for achieving the desired regio- and stereoselectivity. beilstein-journals.orgpressbooks.pub

Multi-Step Conversions and Functional Group Interconversions

Derivatization from Meldrum's Acid Analogues

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile C3 synthon that can be used to prepare a variety of compounds, including β-keto esters, which are precursors to hydroxy esters. orgsyn.orgwikipedia.org The high acidity of the C-5 proton of Meldrum's acid allows for easy alkylation and acylation. wikipedia.org

The general synthetic route involves the acylation of Meldrum's acid, followed by alcoholysis to generate a β-keto ester. orgsyn.org For example, an acyl Meldrum's acid can be refluxed in an alcohol such as methanol or ethanol to produce the corresponding methyl or ethyl β-keto ester. orgsyn.org To obtain higher esters, like benzyl esters, the acyl Meldrum's acid is refluxed in benzene (B151609) with an excess of the desired alcohol. orgsyn.org These β-keto esters can then be selectively reduced to the corresponding β-hydroxy esters. ajol.info

This methodology has been applied to the synthesis of isotopically labeled compounds. For instance, 5-acetyl-Meldrum's acid was converted to benzyl acetoacetate through decarboxylative esterification with benzyl alcohol. ajol.info Subsequent selective reduction with sodium borohydride afforded benzyl 3-hydroxybutanoate. ajol.info

| Starting Material | Reagents | Intermediate | Final Product | Key Transformation | Reference |

| Meldrum's Acid | 1. Acyl chloride 2. Benzyl alcohol | Acyl Meldrum's acid, Benzyl β-keto ester | Benzyl β-hydroxy ester | Acylation, Esterification, Reduction | ajol.infoorgsyn.org |

| 5-Acetyl-Meldrum's acid | 1. Benzyl alcohol 2. Sodium borohydride | Benzyl acetoacetate | Benzyl 3-hydroxybutanoate | Decarboxylative esterification, Reduction | ajol.info |

Synthesis of Related β-Amino-α-hydroxy Esters from Chiral Precursors

The synthesis of β-amino-α-hydroxy esters, key structural motifs in many bioactive compounds, can be achieved through various stereoselective strategies starting from chiral precursors.

One effective method involves the asymmetric α-hydroxylation of N,N-diprotected homo-β-amino acid methyl esters. researchgate.net This procedure starts from readily available α-amino acids and proceeds with high yields and good diastereomeric ratios at low temperatures (−78 °C). researchgate.net A key advantage of this approach is that it provides β-amino-α-hydroxy acids with full, orthogonal protection without the need for expensive chiral reagents or auxiliaries. researchgate.net

Another powerful strategy is the direct aldolization of pseudoephenamine glycinamide. nih.gov This method allows for the synthesis of β-hydroxy-α-amino acid derivatives from pseudoephenamine in a one-flask protocol. nih.gov The resulting aldol (B89426) adducts can be hydrolyzed under mild conditions, and both the product and the chiral auxiliary are easily recovered. nih.gov

A three-component approach utilizing a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been developed for the synthesis of syn-α-hydroxy-β-amino esters. diva-portal.org This method provides high yields and excellent diastereoselectivities. diva-portal.org An asymmetric version using chiral α-methylbenzyl imines as dipolarophiles yields enantiomerically pure products. diva-portal.org

Furthermore, the asymmetric synthesis of anti-α-hydroxy-β-amino acid derivatives can be accomplished through the dynamic kinetic resolution of racemic α-keto esters. nih.gov The process involves the Mannich addition of ethyl diazoacetate to imines, followed by oxidation and a Ru(II)-catalyzed asymmetric transfer hydrogenation, which consistently yields high diastereo- and enantioselectivity. nih.gov

The table below summarizes various methods for the synthesis of β-amino-α-hydroxy esters.

| Starting Material | Method | Key Features | Product | Ref. |

| N,N-diprotected homo-β-amino acid methyl esters | Asymmetric α-hydroxylation | High yields, good diastereomeric ratios, orthogonal protection | β-Amino-α-hydroxy esters | researchgate.net |

| Pseudoephenamine glycinamide | Aldolization | One-flask protocol, mild hydrolysis | β-Hydroxy-α-amino acid derivatives | nih.gov |

| Carbonyl ylides and aldimines | Rh(II)-catalyzed 1,3-dipolar cycloaddition | High yields, excellent diastereoselectivity | syn-α-Hydroxy-β-amino esters | diva-portal.org |

| Racemic α-keto esters | Dynamic kinetic resolution via Ru(II)-catalyzed transfer hydrogenation | High diastereo- and enantioselectivity | anti-α-Hydroxy-β-amino acid derivatives | nih.gov |

Conversions to Cyclic Systems (e.g., Azetidinediones)

The conversion of β-amino-α-hydroxy ester derivatives into cyclic systems, such as azetidinediones (α-keto-β-lactams), represents a valuable transformation in organic synthesis. These strained, highly functionalized rings are precursors to a variety of more complex molecules.

A practical synthesis of N-benzyl-2,3-azetidinedione has been reported starting from methyl 3-hydroxy-2-methylenebutanoate. orgsyn.org The key intermediate, methyl 2-(benzylamino)methyl-3-hydroxybutanoate, is formed via a Michael addition of benzylamine. orgsyn.org Subsequent cyclization to the corresponding β-lactam, N-benzyl-3-(1-hydroxyethyl)azetidin-2-one, occurs readily without the need for protecting the hydroxyl group. orgsyn.org The final oxidation step to the azetidinedione can be achieved through methods like ozonolysis. orgsyn.org This approach is advantageous due to the use of inexpensive starting materials and high-yielding steps. orgsyn.org

These α-keto-β-lactams are notable for their high density of functionality within a small ring structure, making them valuable in synthetic chemistry. orgsyn.org

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, which is crucial for the synthesis of chiral compounds like this compound.

Enzymatic Esterification and Transesterification for Chiral Benzyl Esters

Enzymatic methods, particularly those employing lipases, are well-suited for the synthesis of chiral esters. These reactions benefit from high selectivity and mild reaction conditions. researchgate.net

Immobilized Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used biocatalyst for esterification reactions. For instance, the esterification of L-serine with benzyl alcohol can be catalyzed by immobilized CAL-B in a non-aqueous solvent like tert-butyl alcohol at 40°C, yielding L-serine benzyl ester. While effective, the cost of the enzyme can be a consideration for large-scale production.

The enantioselectivity of lipases can be influenced by the structure of the substrates. In the kinetic resolution of racemic hydroxybutanoates, using a bulky ester group like benzyl can improve the enantioselectivity of the enzyme compared to smaller alkyl groups. Lipase-catalyzed transesterification, often combined with in situ racemization of the less reactive enantiomer (a dynamic kinetic resolution), is a powerful strategy to overcome the 50% yield limitation of standard kinetic resolutions. encyclopedia.pub

Enantioselective Bioreduction of Ketone Precursors (e.g., Benzyl Acetoacetate)

The asymmetric bioreduction of prochiral ketones is a highly effective method for producing chiral alcohols. This approach is attractive due to its high enantioselectivity and environmentally benign reaction conditions. scielo.br

The β-ketoester, benzyl acetoacetate, can be enantioselectively reduced to benzyl (S)-3-hydroxybutanoate using various microorganisms. scielo.brnih.govscielo.br For example, the yeast Hansenula sp. has been shown to produce benzyl (S)-3-hydroxybutanoate with 97% enantiomeric excess (ee) and 85% conversion within 24 hours. scielo.brnih.govscielo.br Other microorganisms like Geotrichum candidum also demonstrate high conversion rates, while plant-based biocatalysts such as Brassica oleracea can achieve very high stereoselectivity (>99% ee). scielo.brijpsonline.com

Immobilization of whole cells, for instance in calcium alginate spheres, can enhance the stability and reusability of the biocatalyst, which is beneficial for industrial applications. scielo.brnih.govscielo.br

The table below presents results from the bioreduction of benzyl acetoacetate using different biocatalysts.

| Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Ref. |

| Hansenula sp. | Benzyl (S)-3-hydroxybutanoate | 85 | 97 | scielo.brnih.govscielo.br |

| Geotrichum candidum | Benzyl (S)-3-hydroxybutanoate | >99 | 81 | scielo.br |

| Brassica oleracea | Benzyl (S)-(+)-3-hydroxybutyrate | High | >99 | ijpsonline.com |

| Candida schatavii MY 1831 | Benzyl (S)-(+)-3-hydroxybutyrate | N/A | N/A | sigmaaldrich.com |

Enzyme-Catalyzed Resolution of Racemic Hydroxybutanoates

Kinetic resolution using enzymes is a widely employed strategy for separating enantiomers of racemic mixtures. Lipases are particularly effective for the resolution of racemic alcohols and their corresponding esters.

An efficient two-step enzymatic process has been developed for the production of both (R)- and (S)-ethyl-3-hydroxybutyrate. researchgate.net In the first step, racemic ethyl-3-hydroxybutyrate is acetylated using vinyl acetate (B1210297) and catalyzed by immobilized Candida antarctica lipase B (CAL-B), which selectively acylates the (R)-enantiomer, leaving behind the (S)-HEB. In the second step, the resulting (R)-enriched ethyl-3-acetoxybutyrate undergoes alcoholysis with ethanol, again using CAL-B, to produce optically pure (R)-HEB. This process is notable for being solvent-free and using the same enzyme for both steps.

The choice of the ester group can significantly impact the enantioselectivity of the enzyme. For instance, using bulky groups like benzyl or t-butyl for the ester has been shown to improve the enantioselectivity of CAL-B in the resolution of 3-hydroxybutanoates.

Characterization of Biocatalyst Specificity and Performance

The performance of a biocatalyst is determined by its specific activity, stability under operational conditions (pH, temperature), and substrate specificity.

For example, a synthesized carbonyl reductase (SCR2) expressed in E. coli was characterized for its utility in producing ethyl (S)-4-chloro-3-hydroxybutanoate. nih.govproquest.com The purified enzyme showed a specific activity of 11.9 U/mg, with optimal activity at pH 6.0 and 45°C. nih.govproquest.com The enzyme displayed high stability in acidic environments but had a relatively narrow substrate specificity. nih.govproquest.com By employing a substrate fed-batch strategy in an aqueous-organic solvent system, a high yield (95.3%) and excellent enantiomeric excess (99%) were achieved. nih.govproquest.com

Another example is an NADH-dependent alcohol dehydrogenase from Leifsonia sp. (LSADH). asm.org This enzyme was found to be stable below 30°C and showed optimal activity around 50°C. It exhibited broad substrate specificity, catalyzing the reduction of various aldehydes, ketones, and keto esters, with a preference for medium-chain normal alkyl aldehydes. asm.org

The characterization of such parameters is crucial for optimizing biocatalytic processes for industrial-scale production of chiral compounds.

Identification and Application of Novel Enzymes (e.g., Benzyl-2-methyl-hydroxybutyrate Dehydrogenase and related oxidoreductases)

The synthesis of specific, optically pure chiral molecules such as this compound is a critical task in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes, presents a sustainable and highly selective alternative to traditional chemical methods. nih.govuni-greifswald.de Oxidoreductases, in particular, are a class of enzymes that catalyze the asymmetric reduction of prochiral ketones and keto-esters, making them invaluable tools for producing enantiomerically pure hydroxy esters. uni-duesseldorf.defrontiersin.org The identification and application of novel enzymes, including specialized dehydrogenases, are at the forefront of developing efficient synthetic routes.

A notable enzyme in this field is Benzyl-2-methyl-3-hydroxybutyrate Dehydrogenase. Research has led to the successful purification and characterization of this enzyme from baker's yeast (Saccharomyces cerevisiae). tandfonline.com This enzyme demonstrates strong reducing activity specifically towards benzyl 2-methyl-3-oxobutyrate. tandfonline.com The purification from yeast cells involved multiple steps, including streptomycin (B1217042) treatment and various chromatography techniques, resulting in a homogeneous enzyme preparation. tandfonline.com This dehydrogenase is NADPH-dependent and exhibits optimal activity under specific conditions, highlighting its potential for targeted industrial biotransformations. tandfonline.com The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists a benzyl-2-methyl-hydroxybutyrate dehydrogenase (EC 1.1.1.217) in the organism Lactococcus lactis, indicating its presence across different microbial species. kegg.jp

The purified Benzyl-2-methyl-3-hydroxybutyrate Dehydrogenase from baker's yeast was found to be a single polypeptide with a molecular weight of approximately 31,000 to 32,000 Da. tandfonline.com It specifically reduces benzyl 2-methyl-3-oxobutyrate, with no activity observed on other tested synthetic substrates. tandfonline.com This high substrate specificity is a desirable trait for precise chemical synthesis. The kinetic parameters and optimal operating conditions for this enzyme have been determined, providing a solid foundation for its practical application. tandfonline.com

Table 1: Properties of Benzyl-2-methyl-3-hydroxybutyrate Dehydrogenase from Saccharomyces cerevisiae This table summarizes the key characteristics of the purified enzyme as identified in research findings. tandfonline.com

| Property | Value |

| Molecular Weight | 31,000 - 32,000 Da |

| Cofactor | NADPH |

| Optimal pH | 7.0 |

| Optimal Temperature | 45°C |

| pH Stability | 6.0 - 9.0 |

| Isoelectric Point | 8.1 |

| Km (for Benzyl 2-methyl-3-oxobutyrate) | 0.42 mM |

Beyond this specific dehydrogenase, a broader range of related oxidoreductases, such as ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs), are widely applied in the synthesis of chiral hydroxy esters. frontiersin.orgfrontiersin.org These enzymes are instrumental in the asymmetric reduction of β-ketoesters, a common strategy for producing chiral building blocks for pharmaceuticals. scielo.br For instance, various yeast species have been successfully used to reduce benzyl acetoacetate to benzyl (S)-3-hydroxybutanoate, a structurally similar compound to this compound. scielo.br

The application of these enzymes can be accomplished using purified enzymes, often immobilized on a support carrier, or through whole-cell biotransformations. scielo.brfrontiersin.org Whole-cell systems, which utilize microorganisms like Hansenula sp. or Kluyveromyces marxianus, can achieve high conversion rates and excellent enantioselectivity without the need for costly enzyme purification and cofactor regeneration. scielo.br Recombinant DNA technology has further expanded the toolkit, allowing for the overexpression of desired enzymes, such as alcohol dehydrogenase from Rhodococcus ruber (RrADH), in host organisms like E. coli for large-scale production. frontiersin.org These recombinant systems can be optimized for specific transformations, such as the reduction of acetophenone (B1666503) to (S)-1-phenylethanol, demonstrating the versatility of these biocatalysts. frontiersin.org

Table 2: Application of Oxidoreductases in the Synthesis of Chiral Hydroxy Esters This table presents examples of biotransformations using various microorganisms and enzymes to produce chiral hydroxy esters from their corresponding keto-esters.

| Enzyme/Organism | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Hansenula sp. | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 97% | 85% | scielo.br |

| Geotrichum candidum | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 81% | >99% | scielo.br |

| Pichia methanolica | Keto-methyl ester 49 | (S)-hydroxy methyl ester 47 | 99% | 98% | mdpi.com |

| Recombinant Rhodococcus ruber ADH (RrADH) | Acetophenone | (S)-1-phenylethanol | - | 61% | frontiersin.org |

| Recombinant S. cerevisiae ADH (ScADH1) | trans-2-hexenal | trans-2-hexenol | - | 88% | frontiersin.org |

The continuous discovery and engineering of novel oxidoreductases are pivotal for advancing green and sustainable chemistry. uni-greifswald.de Their high selectivity, mild operating conditions, and the potential for creating complex chiral centers with high fidelity make them superior catalysts for the synthesis of valuable intermediates like this compound and its analogs. uni-duesseldorf.de

Stereochemical Fidelity and Enantioselective Synthesis

Strategies for Asymmetric Induction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. This is achieved by introducing a chiral element into the reaction, which can be a substrate, reagent, catalyst, or solvent.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy allows for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

One common approach involves the use of oxazolidinone auxiliaries, such as (S)-4-benzyl-2-oxazolidinone. williams.edu The substrate, in this case, a derivative of butanoic acid, is first acylated to the oxazolidinone. williams.edu The bulky benzyl (B1604629) group on the auxiliary then sterically hinders one face of the molecule, directing subsequent reactions, such as alkylation or reduction, to the opposite face with high diastereoselectivity. wikipedia.orgwilliams.edu For instance, deprotonation of an N-propionyl oxazolidinone with sodium bis(trimethylsilyl)amide at low temperatures generates a rigid Z-enolate. Subsequent alkylation occurs preferentially from the face opposite the bulky benzyl substituent, leading to a high diastereomeric ratio. williams.edu Finally, the chiral auxiliary is cleaved, often hydrolytically, to yield the desired chiral carboxylic acid, which can then be esterified to benzyl 2-hydroxybutanoate (B1229357). williams.edu

Camphor-derived chiral auxiliaries have also been employed in the asymmetric reduction of α-keto esters to produce α-hydroxy esters with high to excellent diastereomeric excess (up to 99% de). acs.org The stereochemical outcome can be influenced by modifications to the camphor (B46023) structure and the choice of reaction conditions, including solvents and additives. acs.org For example, the stereoselective synthesis of 2-aryl-2-hydroxybutanoic acid has been achieved using menthyl chiral auxiliaries. acs.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (de) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Alkylation | >95% | williams.edu |

| Camphorsultam | Various | High | sigmaaldrich.com |

| Pseudoephedrine | Alkylation | High | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions | >90% | wikipedia.org |

| 8-Phenylmenthol | Various | High | wikipedia.org |

This table provides illustrative examples and typical outcomes; actual results may vary depending on the specific substrate and reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts and enzymes. researchgate.netnih.gov Quinine, a cinchona alkaloid, has been used as a catalyst in the cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles, demonstrating the potential of organocatalysts to facilitate complex transformations with high diastereoselectivity. nih.gov

While specific examples detailing the direct organocatalytic synthesis of benzyl 2-hydroxybutanoate are not prevalent in the provided search results, the principles of organocatalysis are applicable. For instance, an organocatalyst could be employed in the asymmetric aldol (B89426) reaction between a propanal derivative and a glyoxylate (B1226380) ester, followed by reduction and benzylation. The catalyst would create a chiral environment, favoring the formation of one enantiomer of the aldol product. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. researchgate.net

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and highly selective reaction pathways. uniovi.esbenthamopenarchives.comcollectionscanada.gc.ca Enzymes, particularly hydrolases like lipases and esterases, are widely used for their ability to catalyze reactions with high enantio- and regioselectivity under mild conditions. uniovi.escollectionscanada.gc.caresearchgate.net

A common chemoenzymatic strategy for producing enantiomerically pure 2-hydroxybutanoate esters is the kinetic resolution of a racemic mixture. uniovi.es In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For example, a lipase (B570770) can be used for the enantioselective esterification of racemic 2-hydroxybutanoic acid with an alcohol, or for the hydrolysis of a racemic 2-hydroxybutanoate ester. The lipase from Candida cylindracea has been shown to catalyze the enantioselective esterification of 2-hydroxy acids with primary alcohols, achieving nearly 100% enantioselectivity for straight-chain 2-hydroxy acids. researchgate.net

Another powerful chemoenzymatic method is the desymmetrization of a prochiral or meso compound. uniovi.es This approach can theoretically yield the desired enantiopure product in 100% yield. uniovi.es For instance, a prochiral dicarboxylic acid ester could be selectively hydrolyzed by an esterase to a chiral monoester, which can then be converted to this compound. Pig liver esterase (PLE) has been successfully used in the hydrolytic desymmetrization of a precursor to BIRT-377, yielding the (R)-carboxylic acid with high enantiomeric excess after recrystallization. uniovi.es

Table 2: Lipase-Catalyzed Kinetic Resolution of Phenothiazolic Alcohols

| Lipase | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees%) | Enantiomeric Excess of Product (eep%) | Enantioselectivity (E) |

| Novozym 435 | Toluene | 51 | 98 | 95 | 180 |

| Novozym 435 | Hexane | 53 | >99 | 89 | 90 |

| Lipozyme TL IM | MTBE | 44 | 78 | >99 | 474 |

| Lipozyme TL IM | Pentane | 41 | 70 | >99 | 419 |

Data adapted from a study on the kinetic resolution of phenothiazolic alcohols, illustrating the effectiveness of lipases in separating enantiomers. beilstein-journals.org The enantioselectivity factor (E) is a measure of the enzyme's ability to discriminate between enantiomers.

Organocatalytic Asymmetric Transformations

Diastereoselective and Enantioselective Control in Multi-Chiral Systems

When a molecule contains multiple stereocenters, controlling the relative and absolute configuration of each center becomes a significant challenge. The synthesis must be both diastereoselective (controlling the configuration of one stereocenter relative to others) and enantioselective (controlling the absolute configuration of all stereocenters). numberanalytics.com

The inherent structure of the substrate plays a crucial role in directing the stereochemical outcome of a reaction. In the context of synthesizing molecules with multiple chiral centers, existing stereocenters can influence the formation of new ones, a phenomenon known as substrate-controlled diastereoselection.

For example, in the synthesis of marine polycyclic ether natural products, the Sharpless asymmetric epoxidation of an allylic alcohol derived from methyl (R)-3-hydroxybutyrate creates a new stereocenter with a specific configuration. nih.gov The subsequent regioselective and stereospecific opening of the resulting epoxide with an organoaluminum reagent affords a 1,2-diol where the configuration of the newly formed hydroxyl-bearing carbon is dictated by the existing stereochemistry. nih.gov This principle can be applied to the synthesis of precursors for this compound where an existing chiral center in the starting material directs the stereochemistry of subsequent transformations.

Regioselectivity, the preference for reaction at one site over another, and stereospecificity, where the stereochemistry of the starting material determines the stereochemistry of the product, are critical for the successful synthesis of complex molecules. researchgate.netresearchgate.net

The synthesis of butyl (S)-2-hydroxybutanoate from butyl (2S,3R)-epoxybutanoate illustrates excellent control over both regioselectivity and stereospecificity. researchgate.netresearchgate.net The regioselective thiolysis of the epoxybutanoate, mediated by scandium triflate, followed by reductive cleavage of the resulting thioether, proceeds with stereochemical retention to give the desired product in quantitative yield. researchgate.netresearchgate.net Alternatively, a one-step conversion using a combination of methylmagnesium bromide and a copper catalyst also provides the product in high yield through a stereospecific ring-opening reaction. researchgate.net

In another example, the synthesis of a PPARα agonist involves the reaction of a phenol (B47542) with (S)-2-hydroxybutyrolactone via a Mitsunobu reaction, which proceeds without loss of enantiomeric purity. researchgate.net The subsequent cleavage of the lactone and further transformations maintain the stereochemical integrity established in the starting material. researchgate.net These examples underscore the importance of choosing reagents and reaction conditions that ensure both regiochemical and stereochemical control.

Influence of Substrate Structure on Stereocontrol

Mechanisms of Stereochemical Retention and Inversion

The stereochemical outcome of a chemical reaction, particularly in the synthesis of chiral molecules like this compound, is of paramount importance as the biological activity of stereoisomers can differ significantly. unipv.it The spatial arrangement of atoms, or stereochemistry, is determined by the reaction mechanism, which can lead to either retention of the original stereochemical configuration or its inversion.

Stereochemical Inversion

A prevalent mechanism that results in the inversion of stereochemistry is the S\textsubscript{N}2 (substitution nucleophilic bimolecular) reaction. In this type of reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group, in what is known as a "backside attack". byjus.com This process occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. byjus.com The result is an inversion of the tetrahedral geometry at the chiral center, a phenomenon often referred to as a Walden inversion. byjus.com

A notable example of achieving stereochemical inversion in a related synthesis is through the Mitsunobu reaction. mdpi.com This reaction facilitates the conversion of an alcohol to another functional group, such as an ester, with a predictable inversion of configuration. mdpi.com For instance, the synthesis of an aryloxybutyrolactone, an intermediate for a PPARα agonist, from (S)-2-hydroxybutyrolactone proceeds with inversion of stereochemistry at the chiral center. researchgate.net This transformation is crucial for obtaining the desired enantiomerically pure product.

Ring-opening reactions of epoxides can also proceed with inversion of stereochemistry. The reaction of styrene-derived aziridines with various nucleophiles under Lewis acid catalysis has been observed to occur at the benzylic position with a complete inversion of stereochemistry. researchgate.net

Stereochemical Retention

In contrast, stereochemical retention occurs when the nucleophile attacks from the same side as the leaving group, known as a "frontside attack". byjus.com This often involves a two-step mechanism or the formation of an intermediate that preserves the original stereochemistry.

One documented method for achieving stereochemical retention in the synthesis of a related compound, butyl (S)-2-hydroxybutanoate, involves a regioselective thiolysis of an epoxybutanoate. This reaction, mediated by scandium triflate, followed by reductive cleavage of the resulting thioether, yields the final product with retention of its stereochemistry in a quantitative yield. researchgate.net

Another instance of stereochemical retention is observed in the transamination of certain vinyl compounds with secondary amines, which proceeds with retention of the geometric configuration.

The S\textsubscript{N}1 (substitution nucleophilic unimolecular) reaction mechanism can lead to a mixture of both retention and inversion products. This is because the reaction proceeds through a planar carbocation intermediate after the leaving group departs. masterorganicchemistry.com The incoming nucleophile can then attack either face of this flat intermediate, leading to a loss of stereochemical integrity and often resulting in a racemic or near-racemic mixture. masterorganicchemistry.com

Research Findings on Stereocontrol

The ability to control the stereochemical outcome is a significant focus of synthetic organic chemistry. Research has demonstrated that the choice of reagents, catalysts, and reaction conditions can profoundly influence whether a reaction proceeds with retention or inversion of configuration.

For example, in the synthesis of butyl (S)-2-hydroxybutanoate from butyl (S)-2,3-epoxypropanoate, the use of methylmagnesium bromide in the presence of a copper catalyst facilitates a stereospecific ring-opening reaction. researchgate.net Similarly, the reduction of ethyl 2-methyl-3-oxobutanoate using different microorganisms can lead to different stereoisomers. While baker's yeast and certain bacteria predominantly produce the syn-(2R,3S)-hydroxy ester, the alga Chlorella preferentially reduces the (S)-form of the starting material. tandfonline.com

The following table summarizes key research findings related to stereochemical outcomes in the synthesis of related hydroxybutanoate esters:

| Starting Material | Reagents/Catalyst | Product | Stereochemical Outcome |

| Butyl (2S,3R)-epoxybutanoate | Scandium triflate, Thiol, Reductive cleavage | Butyl (S)-2-hydroxybutanoate | Retention researchgate.net |

| Butyl (S)-2,3-epoxypropanoate | Methylmagnesium bromide, Copper catalyst | Butyl (S)-2-hydroxybutanoate | Stereospecific researchgate.net |

| Racemic 2-methyl-3-oxobutanoate | Baker's yeast/Bacteria | syn-(2R,3S)-hydroxy ester | Enantioselective reduction tandfonline.com |

| Racemic 2-methyl-3-oxobutanoate | Chlorella | anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy ester | Enantioselective reduction tandfonline.com |

| (S)-2-hydroxybutyrolactone | Phenol, Mitsunobu reaction conditions | 2-(aryloxy)butyrolactone | Inversion researchgate.net |

These examples underscore the intricate control that can be exerted over stereochemistry through the careful selection of synthetic methodology. Understanding the underlying mechanisms of retention and inversion is critical for the rational design of synthetic routes to enantiomerically pure compounds like this compound.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Intermediates

The formation of esters like Benzyl (B1604629) 2-hydroxybutanoate (B1229357) typically proceeds through established reaction pathways, often involving the activation of a carboxylic acid or the transformation of a related functional group. In chemoenzymatic synthesis approaches, protection of functional groups is a common strategy. For instance, in the synthesis of related compounds, carboxylic and hydroxyl groups are sometimes protected with benzyl (Bn) and tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govacs.org

A key step in many esterification pathways is the formation of a reactive intermediate. During esterification catalyzed by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), an O-acylisourea intermediate can be formed, which then readily reacts with an alcohol to form the final ester product. In other synthetic routes, such as those starting from epoxides, the pathway involves a regioselective ring-opening reaction. For the synthesis of a related compound, butyl (S)-2-hydroxybutanoate, one method utilizes the regioselective thiolysis of an epoxybutanoate mediated by scandium triflate, followed by reductive cleavage of the resulting thioether. researchgate.net

Multicomponent reactions (MCRs) offer alternative pathways where multiple starting materials combine in a single step. The specific pathway taken in an MCR is often directed by the catalyst, which selects one of several possible routes and helps to avoid the formation of byproducts. mdpi.com

The study of reaction mechanisms often involves identifying transient intermediates. Techniques for elucidating these mechanisms include kinetic analysis, stereochemical studies, isotopic labeling, and the direct trapping or detection of intermediates. uou.ac.in For example, in reactions catalyzed by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, a common pathway involves the formation of an active ylid from the ThDP cofactor, which then performs a nucleophilic attack on the substrate. frontiersin.orgresearchgate.net This leads to a series of covalently bound intermediates before the final product is released. frontiersin.org

Table 1: Common Intermediates in Related Ester Synthesis

| Intermediate Type | Preceding Reactant(s) | Subsequent Product | Catalytic System Example |

|---|---|---|---|

| O-Acylisourea | Carboxylic Acid, DCC | Ester, DCU | DCC/DMAP |

| Thioether | Epoxybutanoate, Thiol | Hydroxyester | Scandium Triflate researchgate.net |

| Lactyl-ThDP | Pyruvate, ThDP | Hydroxyethyl-ThDP (HEThDP) | Acetohydroxyacid synthase (AHAS) nih.gov |

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies are essential for understanding the rates of formation and transformation of Benzyl 2-hydroxybutanoate. These studies reveal how factors like substrate concentration, temperature, and catalyst loading affect reaction speed and efficiency. uou.ac.in The electronic nature of substituents on a substrate can significantly influence the catalytic rate constant (kcat) of an enzyme. nih.gov

In enzymatic reactions, induction periods can occur, which may signal the relatively slow formation of the active catalytic species from a pre-catalyst. mdpi.com For example, kinetic studies of benzyl alcohol dehydrogenase show that the enzyme follows different kinetic mechanisms depending on the conditions. nih.gov At low concentrations of an external proton acceptor, it follows a general Ordered Bi Bi kinetic mechanism, but it switches to a Theorell-Chance mechanism at high concentrations. nih.gov

The transformation of related compounds provides insight into potential kinetics. In the cometabolism of contaminants by Burkholderia vietnamiensis G4 grown on benzyl alcohol or benzyl butyrate, kinetic tests demonstrated comparable transformation rates to those seen with toluene, a known inducer of the T2MO enzyme. oregonstate.edu The transformation capacity was highest for cells grown on benzyl esters. oregonstate.edu

Enzyme stability and reusability are also critical kinetic parameters for industrial applications. In the enzymatic resolution of ethyl-3-hydroxybutyrate using immobilized Candida antarctica lipase (B570770) B (CALB), the enzyme retained its activity for at least 20 cycles under optimal conditions, achieving 60% conversion within 1.3 hours per batch. researchgate.net However, scaling up to a stirred batch reactor led to a decrease in conversion and enantiomeric excess in subsequent cycles, likely due to physical attrition of the enzyme particles. researchgate.net

Table 2: Selected Kinetic Data from Related Enzymatic Processes

| Enzyme/Process | Substrate | Key Kinetic Finding | Reference |

|---|---|---|---|

| Benzyl Alcohol Dehydrogenase | Benzyl Alcohol | Mechanism shifts from Ordered Bi Bi to Theorell-Chance with increasing proton acceptor concentration. | nih.gov |

| B. vietnamiensis G4 | TCE (co-metabolism) | Benzyl butyrate-grown cells showed the highest TCE transformation rate and capacity. | oregonstate.edu |

| Immobilized CALB | Racemic Ethyl-3-hydroxybutyrate | Retained activity for 20 cycles in a loop reactor; 60% conversion in 1.3 h per cycle. | researchgate.net |

Roles of Catalytic Species and Solvent Effects on Mechanism

Both the catalyst and the solvent play pivotal roles in dictating the reaction mechanism, rate, and selectivity.

Catalytic Species: Catalysts accelerate reactions by providing an alternative, lower-energy pathway. In chemo-catalytic synthesis, palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation steps. nih.govacs.org Palladium catalysts are also widely used for oxidation and cross-coupling reactions. scirp.orgscholaris.ca The properties of heterogeneous catalysts, such as the size of palladium nanoparticles, can be influenced by the preparation method, which in turn affects their catalytic activity. scirp.org

In enzymatic catalysis, the active site of an enzyme provides a unique chemical environment. For example, in benzyl alcohol dehydrogenase, a member of the zinc-containing alcohol dehydrogenase family, several amino acid substitutions in the active site are responsible for its high specificity towards aromatic substrates. nih.gov Lipases, such as that from Candida cylindracea, are frequently used for enantioselective esterification reactions. researchgate.net

Solvent Effects: The solvent is not merely an inert medium but can profoundly influence the reaction. It affects the solubility of reactants and catalysts, the stability of charged intermediates, and can alter reaction rates and equilibria. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are often used because they dissolve a wide range of organic compounds and inorganic salts and can coordinate as ligands to metal catalysts. In some cases, the solvent itself can act as a reducing agent, participating directly in the formation of the active catalytic species from a pre-catalyst. scirp.org

The addition of water to organic solvents can also have a strong effect. In the transfer hydrogenation of ketones catalyzed by iridium complexes, significant increases in catalytic activity were observed in 2-propanol-water mixtures, which may be related to changes in the solvent's structure and hydrogen-bonding ability. mdpi.com In other systems, the use of ionic liquids as a solvent has been shown to prevent unwanted side reactions. For instance, in the reduction of an α,β-unsaturated alkene, the presence of an ionic liquid suppressed the activity of a constitutive alcohol dehydrogenase, preventing the formation of an ethyl 2-benzyl-3-hydroxybutanoate byproduct. nih.gov

Table 3: Influence of Catalysts and Solvents on Reaction Mechanisms

| Catalyst/Solvent | Reaction Type | Role/Effect on Mechanism | Reference |

|---|---|---|---|

| Pd/C | Hydrogenation | Catalyzes the reduction of functional groups (e.g., debenzylation). | nih.govacs.org |

| Scandium Triflate | Ring-opening | Mediates regioselective thiolysis of epoxides. | researchgate.net |

| Candida antarctica Lipase B (CALB) | Transesterification | Provides high enantioselectivity in kinetic resolution. | researchgate.net |

| DMF (Solvent) | Pd-catalyzed cross-coupling | Can act as a ligand and a reducing agent for the Pd(II) pre-catalyst. | |

| Water in 2-Propanol (Solvent) | Transfer Hydrogenation | Significantly increases catalytic activity of Iridium complexes. | mdpi.com |

Probing the Catalytic Cycles in Enzymatic and Chemo-Catalytic Processes

Enzymatic Catalytic Cycles: In many enzymatic reactions, the cycle begins with the substrate binding to the enzyme's active site. For ThDP-dependent enzymes like benzoylformate decarboxylase, the cycle involves the formation of a covalent adduct between the cofactor and the substrate. frontiersin.orgresearchgate.net This is followed by a series of transformations (e.g., decarboxylation, protonation) occurring while the intermediate remains bound to the enzyme, and the cycle concludes with the release of the product and regeneration of the active enzyme-cofactor complex. frontiersin.orgresearchgate.net An important aspect of many enzymatic cycles, such as those involving ketoreductases (KREDs), is the need for stoichiometric cofactors like NADH or NADPH. uni-greifswald.de Efficient processes require a secondary cycle for cofactor regeneration, which can be achieved using a second enzyme (e.g., glucose dehydrogenase) or a sacrificial substrate like isopropanol. nih.govuni-greifswald.de

Chemo-Catalytic and Chemoenzymatic Cycles: Chemo-catalytic cycles, such as the palladium-catalyzed cross-coupling, typically involve sequential steps of oxidative addition, transmetalation, and reductive elimination, which regenerate the active Pd(0) species.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Benzyl butyrate |

| Butyl (S)-2-hydroxybutanoate |

| Butyl (2S,3R)-epoxybutanoate |

| tert-Butyldimethylsilyl (TBDMS) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N-dimethylformamide (DMF) |

| Ethyl-3-hydroxybutyrate |

| Pyruvic acid |

| Lactic acid |

| Toluene |

| Scandium triflate |

| Thiamine diphosphate (ThDP) |

| Nicotinamide adenine (B156593) dinucleotide (NADH/NAD⁺) |

| Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) |

| Isopropanol |

Computational Chemistry and Molecular Modeling in Benzyl 2 Hydroxybutanoate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties. ias.ac.inethz.ch For Benzyl (B1604629) 2-hydroxybutanoate (B1229357), these calculations can map out electron density distributions, identify frontier molecular orbitals (HOMO and LUMO), and calculate atomic charges, all of which are crucial for predicting how the molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules and, consequently, their reactivity. researchgate.netsemanticscholar.org In the context of Benzyl 2-hydroxybutanoate, DFT is particularly useful for studying its synthesis, typically through the lipase-catalyzed esterification of 2-hydroxybutanoic acid with benzyl alcohol.

DFT calculations can model the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and transition states. semanticscholar.org This allows researchers to determine the reaction's energy profile, pinpoint the rate-determining step, and understand the catalytic role of the enzyme. For instance, calculations could reveal how the catalytic triad (B1167595) (e.g., Ser-His-Asp) of a lipase (B570770) activates the substrates and stabilizes the tetrahedral intermediate formed during esterification. researchgate.net By comparing the energy barriers for the formation of the (R) and (S)-enantiomers, DFT can also provide insights into the enantioselectivity observed in enzymatic kinetic resolutions. science.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Key Step in this compound Synthesis This table presents hypothetical energy values (relative to the enzyme-substrate complex) for the formation of the tetrahedral intermediate in a lipase-catalyzed synthesis, as would be determined by DFT calculations. The values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Enzyme-Substrate Complex | 0.0 | Reactants (2-hydroxybutanoic acid and benzyl alcohol) bound in the lipase active site. |

| Transition State 1 (TS1) | +15.2 | The highest energy point leading to the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.8 | The intermediate formed by the nucleophilic attack of the catalytic serine on the carbonyl carbon of the acid. |

While DFT is a workhorse, ab initio and semi-empirical methods offer complementary approaches for analyzing reaction transition states (TS). Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering high accuracy for smaller systems or for benchmarking DFT results. researchgate.net These methods can provide a very precise geometry and energy for the transition state, which is critical for calculating accurate reaction rate constants according to Transition State Theory (TST). ethz.ch

Semi-empirical methods, while less accurate, are computationally much faster. They can be employed to scan potential energy surfaces and locate approximate transition state structures, which can then be refined using higher-level DFT or ab initio calculations. researchgate.net For the synthesis of this compound, these methods can be used to quickly screen different reaction pathways or substituent effects before committing to more computationally expensive calculations.

Table 2: Illustrative Geometrical Parameters of a Hypothetical Transition State for this compound Formation This table shows a hypothetical comparison of key bond lengths in a transition state, as might be calculated by different quantum chemical methods. Values are illustrative.

| Method | Bond | Bond Length (Å) |

| Semi-Empirical (PM6) | C-O (forming ester) | 1.95 |

| DFT (B3LYP/6-31G) | C-O (forming ester) | 2.10 |

| Ab Initio (MP2/6-311+G**) | C-O (forming ester) | 2.12 |

| Semi-Empirical (PM6) | O-H (breaking) | 1.35 |

| DFT (B3LYP/6-31G) | O-H (breaking) | 1.48 |

| Ab Initio (MP2/6-311+G**) | O-H (breaking) | 1.51 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mun.ca An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule flexes, bends, and rotates. mdpi.com

For this compound, MD simulations can explore its conformational landscape. This is crucial as the molecule's shape influences its physical properties and how it fits into an enzyme's active site. nih.gov Simulations can be run in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, to see how the solvent or environment affects its preferred conformations. mdpi.com By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them.

Table 3: Hypothetical Conformational Preferences of this compound from an MD Simulation This table illustrates the kind of data obtained from an MD simulation, showing the most populated rotamers around a key dihedral angle.

| Dihedral Angle | Angle Range (degrees) | Population (%) | Description |

| O=C-Cα-Oβ | -60 to 60 | 65% | syn-periplanar conformation |

| O=C-Cα-Oβ | 150 to 210 | 30% | anti-periplanar conformation |

| O=C-Cα-Oβ | Other | 5% | Transient conformations |

In Silico Approaches for Enzyme-Substrate Interactions

The enantioselective synthesis of chiral compounds like this compound is often achieved using enzymes, particularly lipases, in a process known as kinetic resolution. nih.govrsc.org In silico methods, such as molecular docking and MD simulations, are essential for understanding the molecular basis of this enzyme selectivity.

Molecular docking predicts the preferred binding orientation of a substrate (the ligand) within an enzyme's active site. For the synthesis of this compound, one could dock both enantiomers of 2-hydroxybutanoic acid into the active site of a lipase. The docking scores and predicted binding poses can explain why the enzyme preferentially binds one enantiomer over the other. nih.gov

Following docking, MD simulations of the enzyme-substrate complex can be performed. These simulations provide a dynamic view of the interactions, showing how the enzyme and substrate accommodate each other and how the substrate is positioned relative to the catalytic residues for reaction. mdpi.com These studies are critical for rational enzyme engineering to improve catalytic efficiency or alter substrate specificity.

Table 4: Illustrative Data from a Docking Study of (R)- and (S)-2-Hydroxybutanoic Acid in a Lipase Active Site This table provides hypothetical docking results to illustrate how in silico methods can explain enzyme enantioselectivity. Lower binding energy indicates a more favorable interaction.

| Substrate Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | Distance to Catalytic Serine (Å) |

| (S)-2-Hydroxybutanoic Acid | -7.5 | Trp88, His224, Gly106 | 3.2 |

| (R)-2-Hydroxybutanoic Acid | -5.1 | Trp88, Val154 | 5.8 |

Prediction of Spectroscopic Signatures and Reaction Profiles

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Quantum chemical calculations can predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). cnr.it

For this compound, calculating the IR spectrum can help assign experimental peaks to specific vibrational modes, such as the C=O stretch of the ester, the O-H stretch of the hydroxyl group, and the aromatic C-H bends of the benzyl group. researchgate.net This is particularly useful for monitoring reaction progress or identifying intermediates in complex reaction mixtures. researchgate.net Similarly, predicting NMR chemical shifts can help confirm the structure of the synthesized product. By combining these computational predictions with experimental data, a more complete and confident characterization of the molecule is possible.

Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound This table shows a hypothetical comparison between experimental IR data and frequencies calculated using DFT, demonstrating the predictive power of computational methods. A scaling factor is often applied to calculated frequencies to improve agreement with experimental values.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3450 | 3580 | Hydroxyl group |

| C-H Stretch (Aromatic) | 3050 | 3120 | Benzyl ring |

| C=O Stretch (Ester) | 1735 | 1785 | Carbonyl group |

| C-O Stretch (Ester) | 1250 | 1280 | Ester C-O bond |

Advanced Analytical Techniques for the Characterization and Quantification of Benzyl 2 Hydroxybutanoate

The comprehensive analysis of Benzyl (B1604629) 2-hydroxybutanoate (B1229357), a chiral ester, relies on a suite of advanced analytical techniques. These methods are essential for confirming its molecular structure, identifying functional groups, assessing its purity, and quantifying its enantiomeric composition. The following sections detail the primary spectroscopic and chromatographic techniques employed for these purposes.

Synthetic Utility and Application in Complex Molecule Synthesis

Benzyl (B1604629) 2-Hydroxybutanoate (B1229357) as a Precursor for Pharmaceutical and Agrochemical Intermediates

The 2-hydroxybutanoate scaffold is a key structural motif in various biologically active compounds. Its utility as a chiral intermediate is well-established in the synthesis of pharmaceutical agents. smolecule.com For instance, the closely related ester, butyl (S)-2-hydroxybutanoate, is a crucial intermediate in the synthesis of (R)-K-13675, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist developed for treating dyslipidemia. researchgate.net The core structure of 2-hydroxybutanoic acid is recognized as an essential intermediate for creating various medicines. researchgate.net

Derivatives of this scaffold, such as 2-benzyl-3-hydroxybutanoic acid, have been prepared and evaluated as inhibitors for enzymes like carboxypeptidase A. jocpr.com Furthermore, aminated derivatives like Benzyl 2-amino-4-hydroxybutanoate function as building blocks for peptidomimetics, which are compounds that mimic the structure of natural peptides and are of significant interest in drug discovery. vulcanchem.com The presence of the chiral hydroxyl group allows for stereospecific introductions of other functionalities, a critical aspect in the development of modern pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity. smolecule.comdokumen.pub

Transformation into Other Functional Molecules and Chiral Scaffolds

The reactivity of the hydroxyl and ester groups in Benzyl 2-hydroxybutanoate allows for its conversion into a variety of other functionalized molecules and complex chiral scaffolds.

The secondary hydroxyl group of this compound can be readily oxidized to a ketone, yielding the corresponding α-keto ester, Benzyl 2-oxobutanoate. smolecule.com This transformation is a fundamental process in organic synthesis, providing access to a class of compounds that are themselves valuable intermediates. A variety of oxidation methods can be employed for this conversion. For example, processes using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) are highly efficient for converting 2-hydroxyalkanoate esters to their 2-oxo counterparts, often achieving high yields. google.com

| Reagent/System | Substrate Example | Product | Reported Yield | Reference |

|---|---|---|---|---|

| TEMPO / NaOCl / NaBr | Methyl 2-hydroxybutanoate | Methyl 2-oxobutanoate | 96.0% | google.com |

| Pyridinium chlorochromate (PCC) | (S)-Benzyl-2-(benzyloxycarbonylamino)-4-hydroxybutanoate | (S)-Benzyl-2-(benzyloxycarbonylamino)-4-oxobutanoate | - | ciac.jl.cn |

| Cu₂O/C₃N₄ / TBHP / O₂ | Benzyl ethers (general) | Benzoates | Good to excellent | rsc.org |

The chiral 2-hydroxybutanoate framework is a valuable building block for creating non-natural amino acid derivatives and peptidomimetics. medchemexpress.com These structures are designed to mimic or block the biological actions of natural peptides but often have improved stability or oral bioavailability. Derivatives such as (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate are used in Ugi reactions to synthesize complex peptidomimetic structures, including those with antiviral activity.

The synthesis of (-)-Bestatin, a natural dipeptide used as an immunological modifier, involves the use of a (2S,3R)-3-amino-2-hydroxybutanoic acid derivative as the key component. tandfonline.com This highlights the importance of the α-hydroxy-β-amino acid scaffold, which can be accessed from precursors like this compound through functional group manipulations. The ability to introduce amino groups and couple the resulting structure with other amino acids makes these derivatives highly sought after in the construction of novel peptide-based therapeutics. vulcanchem.comtandfonline.com

Green Chemistry Principles in Benzyl 2 Hydroxybutanoate Synthesis

Atom Economy and Step Efficiency in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idcore.ac.uk An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste byproducts. core.ac.uk Step efficiency, which favors shorter synthetic routes, complements atom economy by reducing the number of reaction steps, thereby minimizing resource consumption, energy usage, and waste generation associated with intermediate purifications. um-palembang.ac.id

The traditional synthesis of Benzyl (B1604629) 2-hydroxybutanoate (B1229357) is direct esterification, reacting 2-hydroxybutanoic acid with benzyl alcohol, typically with an acid catalyst. This reaction releases water as the only byproduct.

Reaction: C₄H₈O₃ (2-hydroxybutanoic acid) + C₇H₈O (benzyl alcohol) → C₁₁H₁₄O₃ (Benzyl 2-hydroxybutanoate) + H₂O (water)

The theoretical atom economy for this process is calculated as:

AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

AE = (194.23 g/mol / (104.10 g/mol + 108.14 g/mol )) x 100 ≈ 90.68%

This demonstrates a relatively high atom economy. However, alternative multi-step methods that may involve protecting groups or activation steps inherently possess lower atom economy and step efficiency. core.ac.uk For instance, methods requiring the activation of the carboxylic acid to a more reactive form, such as an acyl chloride, introduce additional reagents that are not incorporated into the final product, thus generating more waste. core.ac.uk One-step methods, such as the direct conversion of esters using the anion of O-benzyl-hydroxylamine, represent a more efficient pathway for related compounds. organic-chemistry.org Another reported one-pot method is the modified Mukaiyama hydration, which can achieve high yields for the synthesis of this compound. wikimedia.org

Table 1: Comparison of Atom Economy in Potential Synthetic Routes This table is interactive. Column headers can be clicked to sort the data.

| Synthetic Route | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) | Step Efficiency |

|---|---|---|---|---|

| Direct Esterification | 2-Hydroxybutanoic Acid, Benzyl Alcohol | Water | ~90.7% | High (Typically 1 step) |

| Acyl Chloride Route | 2-Hydroxybutanoyl chloride, Benzyl Alcohol | HCl | Lower | Lower (Multi-step) |

Development of Environmentally Benign Solvents and Solvent-Free Systems

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction and posing risks related to toxicity, flammability, and pollution. dergipark.org.trgarph.co.uk Green chemistry promotes the reduction or replacement of hazardous organic solvents with more benign alternatives or the elimination of solvents altogether. dergipark.org.trmun.ca

For the synthesis of this compound, research into greener solvents focuses on alternatives like water, supercritical fluids (e.g., CO₂), and bio-derived solvents. dergipark.org.trroyalsocietypublishing.org Water is an ideal green solvent due to its non-toxicity and availability, and certain reactions, like the Knoevenagel condensation, have been successfully performed in aqueous media. tandfonline.com Bio-based solvents such as Cyrene (dihydrolevoglucosenone), which is derived from cellulose, are emerging as viable, biodegradable, and non-toxic replacements for polar aprotic solvents like DMF and NMP. rsc.org

Solvent-free, or neat, reaction conditions represent an ideal scenario, minimizing waste and simplifying product purification. dergipark.org.trdergipark.org.tr These reactions can be facilitated by techniques such as microwave irradiation or mechanochemistry (grinding). dergipark.org.tr In a relevant study, the enzymatic acetylation of a similar ester, ethyl-3-hydroxybutyrate, was successfully performed under solvent-free conditions, highlighting a promising avenue for the clean synthesis of this compound. researchgate.net

Table 2: Properties of Selected Green Solvents This table is interactive. Column headers can be clicked to sort the data.

| Solvent | Source | Key Properties | Potential Application |

|---|---|---|---|

| Water | Natural | Non-toxic, non-flammable, inexpensive. royalsocietypublishing.org | Aqueous-phase catalysis, biocatalysis. |

| Supercritical CO₂ | Industrial byproduct | Non-toxic, tunable properties, easy removal. dergipark.org.tr | Extractions, reactions requiring variable polarity. |

| Cyrene | Biomass (Cellulose) | Biodegradable, non-toxic, high boiling point, polar aprotic. rsc.org | Replacement for NMP, DMF in esterification. |

Design of Sustainable Catalytic Systems (e.g., Metal-Free, Recoverable Catalysts)

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones, as catalysts can facilitate a reaction multiple times, reducing waste and often enabling milder reaction conditions. um-palembang.ac.id The design of sustainable catalysts focuses on using earth-abundant materials, ensuring the catalyst can be easily recovered and reused, and avoiding toxic metals.

Metal-Free Catalysis: To circumvent the toxicity and cost associated with many metal catalysts, metal-free alternatives are being developed. For reactions relevant to the synthesis of this compound precursors, such as the oxidation of benzyl alcohol, nitrogen-enriched carbon nanotubes and sulfurized graphene have shown catalytic activity. rsc.orgmdpi.com These materials are promising due to their low cost and reduced environmental impact. rsc.org Borophosphate glass has also been used as a low-cost, transition-metal-free catalyst for aromatic alcohol oxidation. unb.br

Recoverable Catalysts: A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which is crucial for economic viability and waste reduction. Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous as they can be separated by simple filtration. researchgate.net Recent innovations include magnetically separable catalysts, such as NiFe₂O₄ nanoparticles, which have been used for the selective oxidation of benzyl alcohol. rsc.org These catalysts can be easily removed from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity. rsc.org Similarly, catalysts supported on materials like silica (B1680970) or activated carbon, such as CuCo/Activated Carbon, allow for easy recovery. physchemres.org

Table 3: Examples of Sustainable Catalytic Systems This table is interactive. Column headers can be clicked to sort the data.

| Catalyst Type | Example | Key Feature | Potential Application in Synthesis Pathway |

|---|---|---|---|

| Metal-Free | Nitrogen-enriched carbon nanotubes mdpi.com | Avoids toxic/expensive metals | Oxidation of benzyl alcohol precursor |

| Metal-Free | Sulfurized Graphene rsc.org | Earth-abundant materials | Oxidation of benzyl alcohol precursor |

| Recoverable (Magnetic) | NiFe₂O₄ Nanoparticles rsc.org | Easy separation with a magnet, reusable | Oxidation of benzyl alcohol precursor |

| Recoverable (Supported) | Pd on Ceria (CeO₂) orientjchem.org | Heterogeneous, easy filtration, synergistic effects | Oxidation of benzyl alcohol precursor |

Leveraging Biocatalysis for Reduced Environmental Impact

Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of green chemistry. scispace.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, are highly selective (chemo-, regio-, and enantioselective), and are biodegradable. researchgate.netnih.gov For the synthesis of chiral molecules like this compound, enantioselectivity is particularly valuable as it allows for the production of a single desired enantiomer, avoiding costly and wasteful chiral separation steps. researchgate.net